molecular formula C13H15ClN4O2S B2423952 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797975-98-4

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2423952
CAS RN: 1797975-98-4
M. Wt: 326.8
InChI Key: YBXLACDNKDSPJL-UHFFFAOYSA-N
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Description

3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target specific enzymes involved in the immune response.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown the utility of similar sulfonamide compounds in the synthesis of a wide range of heterocyclic compounds, including azoles, pyrimidines, pyrans, and benzo/naphtho(b)furan derivatives. These compounds are valuable in medicinal chemistry for their potential biological activities. For example, Farag et al. (2011) explored the reactions of a related compound for synthesizing various derivatives with potential utility in drug development (Farag et al., 2011).

Antimicrobial Activity

Sulfonamide derivatives have been evaluated for their antimicrobial properties. Hassan et al. (2009) synthesized novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives and screened them against various microbial strains, finding promising results for some derivatives (Hassan et al., 2009).

Antifungal Activity

Khodairy et al. (2016) conducted research on N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide derivatives, finding that these newly synthesized compounds exhibited good antifungal activity, highlighting the potential of sulfonamide compounds in antifungal drug development (Khodairy et al., 2016).

Catalyst in Organic Synthesis

The compound has also found application as a catalyst in organic synthesis. Khashi et al. (2014) demonstrated the use of 4-(N,N-Dimethylamino)pyridine (DMAP), a compound related to 3-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzenesulfonamide, as an efficient catalyst for synthesizing N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides (Khashi et al., 2014).

Structural and Molecular Studies

Mansour and Ghani (2013) conducted comprehensive structural studies on a similar sulfamethazine Schiff-base, utilizing various spectroscopic and quantum chemical calculations. Their research provides valuable insights into the molecular structure and electronic properties, contributing to the understanding of the structural basis for biological activity (Mansour & Ghani, 2013).

properties

IUPAC Name

3-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2S/c1-18(2)13-15-7-6-11(17-13)9-16-21(19,20)12-5-3-4-10(14)8-12/h3-8,16H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXLACDNKDSPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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